![molecular formula C6H7BrS B1278559 3-Bromo-2,4-dimethylthiophene CAS No. 79485-96-4](/img/structure/B1278559.png)
3-Bromo-2,4-dimethylthiophene
Overview
Description
3-Bromo-2,4-dimethylthiophene is a chemical compound with the molecular formula C6H7BrS . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . In one example, 2-bromo-3,3,3-trifluoropropene and benzylthiols underwent an SN2’ mechanism to produce 2-bromo-3,3-difluoroallyl benzyl sulfide .Molecular Structure Analysis
The molecular structure of 3-Bromo-2,4-dimethylthiophene has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
Thiophene derivatives are involved in various chemical reactions. They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, including 3-Bromo-2,4-dimethylthiophene, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This application is particularly important in industries where metal components are exposed to harsh environments.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This is particularly relevant in the field of electronics, where organic semiconductors can be used in devices like organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives, including 3-Bromo-2,4-dimethylthiophene, are used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in a variety of applications, including display technology for televisions and smartphones.
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Mechanism of Action
Target of Action
3-Bromo-2,4-dimethylthiophene is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of 3-Bromo-2,4-dimethylthiophene are the organoboron reagents used in this reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, such as 3-Bromo-2,4-dimethylthiophene, are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound plays a crucial role in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various biologically active compounds .
Result of Action
The primary result of the action of 3-Bromo-2,4-dimethylthiophene is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is crucial in the synthesis of a wide range of organic compounds, including pharmaceuticals and materials for organic semiconductors .
Action Environment
The efficacy and stability of 3-Bromo-2,4-dimethylthiophene can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific conditions, including the presence of a palladium catalyst and an organoboron reagent . Additionally, the reaction is known for its mild and functional group tolerant conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-bromo-2,4-dimethylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrS/c1-4-3-8-5(2)6(4)7/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAWMIOGPDVYID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442719 | |
Record name | 3-Bromo-2,4-dimethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79485-96-4 | |
Record name | 3-Bromo-2,4-dimethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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